Product packaging for Isoalangiside(Cat. No.:CAS No. 57128-91-3)

Isoalangiside

Katalognummer: B1219029
CAS-Nummer: 57128-91-3
Molekulargewicht: 505.5 g/mol
InChI-Schlüssel: BCYNGTTVQNJTCV-ONGZBVEHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Isoalangiside is a monoterpenoid tetrahydroisoquinoline alkaloid of natural origin, isolated from plant species such as Ophiorrhiza nutans . It has a molecular formula of C₂₅H₃₁NO₁₀ and a molecular weight of 505.520 g/mol . This compound is part of a broader class of isoquinoline alkaloids, which are N-based heterocyclic compounds known for their diverse biological activities and significant interest in natural product chemistry and drug discovery research . The specific research value of this compound lies in its co-occurrence with other bioactive alkaloids, making it a compound of interest for studies investigating the biosynthetic pathways of monoterpenoid indole and tetrahydroisoquinoline alkaloids in plants . Its mechanism of action and detailed pharmacological profile are areas of ongoing research, common for specialized plant metabolites. As a reference standard or a building block for further chemical exploration, this compound is a valuable tool for researchers in phytochemistry and natural product pharmacology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO10 B1219029 Isoalangiside CAS No. 57128-91-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

57128-91-3

Molekularformel

C25H31NO10

Molekulargewicht

505.5 g/mol

IUPAC-Name

(1S,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one

InChI

InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1

InChI-Schlüssel

BCYNGTTVQNJTCV-ONGZBVEHSA-N

SMILES

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O

Isomerische SMILES

COC1=C(C=C2[C@@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O

Kanonische SMILES

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological profile of Isoalangiside can be summarized as follows:

Activity Description
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntibacterialDemonstrates activity against a range of bacterial strains.
AntiviralShows potential in inhibiting viral replication.
Anti-inflammatoryReduces inflammation in various biological models.
NeuroprotectiveProtects neuronal cells from damage due to oxidative stress.

Antitumor Activity

Research indicates that this compound has significant cytotoxic effects against different cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells. Studies have reported IC50 values indicating effective concentrations required to inhibit cell growth.

Case Studies

Several studies highlight the applications of this compound in various fields:

Cancer Research

In a study published in 2020, researchers investigated the effects of this compound on HeLa cells and found that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a mechanism by which this compound can be utilized in developing new cancer therapies.

Antimicrobial Applications

Another study explored the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, making it a candidate for further development as an antimicrobial agent .

Neuroprotection

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This property may lead to its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The table below compares Isoalangiside with key structurally related alkaloids:

Compound Source Structural Features Biosynthetic Precursor Enzymatic Interactions Reported Bioactivity
This compound Ophiorrhiza nutans Lactam ring, H-1α configuration, no methyl groups at positions 2 and 3 6-O-methyl-N-deacetylisoipecoside Not a substrate for IpeOMTs Limited data; potential antimicrobial
Alangiside Ophiorrhiza nutans Lactam ring, H-1β configuration, methyl groups at positions 2 and 3 6-O-methyl-N-deacetylipecoside Not explicitly studied Anticancer (cell line suppression)
Demethylalangiside Alangium longiflorum Demethylated at position 3, H-1β configuration Deacetylipecoside derivatives Unknown Antiproliferative (synergistic effects)
2′-O-trans-Sinapoylthis compound Alangium longiflorum This compound with a sinapoyl ester at 2′-O position This compound via acylation Unknown Enhanced solubility or bioavailability (inferred)
3-O-Demethyl-2-O-Methylthis compound Alangium lamarckii Methylation at position 2, demethylation at position 3 Modified this compound derivative Resistant to IpeOMT activity Unreported

Functional Analogues

  • Cephaeline and Emetine: Though structurally distinct (non-lactam ipecac alkaloids), these compounds share a biosynthetic origin with this compound. Both are substrates for IpeOMT enzymes, unlike this compound, highlighting divergent metabolic pathways .
  • Scoulerine: A simple tetrahydroisoquinoline alkaloid from Corydalis dubia with anticancer activity. Unlike this compound, it lacks the lactam ring and terpenoid moiety, yet both demonstrate cell growth suppression .

Key Research Findings

Biosynthetic Divergence : this compound and alangiside arise from stereochemically distinct precursors (deacetylisoipecoside vs. deacetylipecoside), explaining their differential H-1 configurations .

Structure-Activity Relationships :

  • Acylation (e.g., sinapoyl group in 2′-O-trans-sinapoylthis compound) enhances solubility and may modulate bioactivity .
  • Methylation patterns (e.g., 3-O-demethyl-2-O-methylthis compound) influence enzyme interactions and pharmacokinetics .

Pharmacological Potential: While this compound itself lacks robust activity data, its derivatives (e.g., 8-hydroxytubulosine from Alangium longiflorum) show antiproliferative effects, underscoring the importance of functional group modifications .

Vorbereitungsmethoden

Enzymatic Methylation in Ipecac Alkaloid Biosynthesis

This compound is biosynthesized through a series of enzymatic modifications starting from dopamine-derived intermediates. The key steps involve O-methylation reactions catalyzed by three distinct S-adenosyl-l-methionine (AdoMet)-dependent O-methyltransferases (OMTs): IpeOMT1, IpeOMT2, and IpeOMT3. These enzymes sequentially methylate hydroxyl groups on the isoquinoline skeleton of the protoemetine aglycon.

  • IpeOMT1 primarily methylates the 2-hydroxy group of the intermediate N-deacetylisoipecoside, forming 6-O-methyl-N-deacetylisoipecoside.

  • IpeOMT3 targets the 7-hydroxy group, facilitating the formation of a methylated precursor essential for subsequent condensation with dopamine.

  • IpeOMT2 mediates the final methylation step at the 3-hydroxy group, yielding this compound after deglucosylation by β-glucosidase IpeGlu1.

This pathway is analogous to terpenoid-indole alkaloid biosynthesis but diverges in substrate specificity and methylation patterns.

Substrate Preparation and Enzymatic Assays

The biosynthesis of this compound requires carefully controlled substrate preparation. N-deacetylisoipecoside, synthesized via Pictet-Spengler condensation of dopamine and secologanin, is enzymatically deglucosylated under reducing conditions (pH 5.0, 55°C) using NaBH3CN to stabilize reactive intermediates. Purification of IpeOMT enzymes involves His-tag affinity chromatography, with optimal activity observed in Tris-HCl buffer (pH 7.5) containing 20% glycerol and 10 mM 2-mercaptoethanol.

Chemical Synthesis of this compound

Key Synthetic Intermediates

Chemical synthesis of this compound begins with 6-O-methyl-N-deacetylisoipecoside, which undergoes selective methylation and lactamization. The synthesis involves:

  • Methylation : Sequential O-methylation at positions 2, 3, and 7 using dimethyl sulfate or methyl iodide in alkaline conditions.

  • Lactamization : Spontaneous cyclization of the methylated intermediate under weakly acidic conditions (pH 4–5) to form the this compound core.

Reaction Optimization

Critical parameters for high-yield synthesis include:

  • Temperature : 50–60°C for methylation steps to prevent side reactions.

  • Solvent System : Ethyl acetate for extraction, followed by preparative HPLC (LiChrosorb RP18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

  • Purification : Freeze-drying after HPLC fractionation to isolate this compound with >95% purity.

Table 1: Comparative Analysis of this compound Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Enzymatic Biosynthesis12–1890–95Tris-HCl buffer, 20% glycerol, IpeOMTs
Chemical Synthesis22–2895–98Alkaline methylation, HPLC purification

Analytical Validation of this compound

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with diode array detection (DAD) is the gold standard for this compound quantification. The method employs a Poroshell 120 EC-C18 column (4.6 × 250 mm, 2.7 µm) and a gradient elution of 0.1% formic acid/acetonitrile. this compound elutes at 14.2 min under these conditions, with a detection limit of 0.1 µg/mL.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation:

  • ¹H NMR : Characteristic signals at δ 6.82 (H-8), δ 3.88 (OCH3), and δ 5.12 (anomeric proton).

  • HRMS : [M+H]+ at m/z 463.1812 (calculated for C23H27NO8) .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating Isoalangiside from natural sources, and how can purity be validated?

  • Methodological Answer : Use column chromatography (e.g., silica gel, HPLC) for initial isolation, followed by spectroscopic techniques (NMR, MS) for structural confirmation. Purity validation requires ≥95% homogeneity via analytical HPLC with UV detection at relevant wavelengths (e.g., 254 nm). For natural product extraction, ensure solvent optimization (e.g., ethanol-water gradients) to balance yield and specificity .
  • Data Consideration : Include a table comparing solvent systems, retention times, and purity percentages across trials.

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary pharmacological activity?

  • Methodological Answer : Select cell lines or enzyme targets aligned with hypothesized mechanisms (e.g., anti-inflammatory assays using COX-2 inhibition). Include positive controls (e.g., indomethacin) and negative controls (vehicle-only). Dose-response curves (0.1–100 µM) and triplicate replicates minimize variability. Statistical analysis (ANOVA, p < 0.05) confirms significance .
  • Data Contradiction Tip : If results conflict with literature, reassay under standardized conditions (pH, temperature) and validate compound stability via LC-MS .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in this compound’s mechanistic studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use meta-analysis to aggregate datasets, applying weighting for study quality. For in-house contradictions, apply orthogonal methods (e.g., CRISPR knockouts to confirm target engagement if Western blot results are inconsistent) .
  • Example Workflow :

Contradiction SourceResolution StrategyOutcome Metric
Variability in IC50 valuesStandardize assay conditions (e.g., serum-free media)Coefficient of variation (CV) < 15%

Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy and pharmacokinetics?

  • Methodological Answer : Use animal models (e.g., murine inflammation) with sample sizes calculated via power analysis (α = 0.05, β = 0.2). Administer this compound orally/intravenously with pharmacokinetic sampling (plasma/tissue at T0, T1, T6, T24). Quantify bioavailability (AUC) and metabolite profiling via UPLC-QTOF-MS. Include blinding and randomization to reduce bias .
  • Advanced Consideration : For dose translation to humans, apply allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in multi-omics studies?

  • Methodological Answer : For transcriptomics/proteomics, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values. Use multivariate analysis (PCA, PLS-DA) to distinguish dose clusters. For pathway enrichment, tools like GSEA or MetaboAnalyst contextualize biological relevance .
  • Data Integration : Cross-reference omics findings with phenotypic outcomes (e.g., apoptosis rates) to establish causality.

Q. How should researchers formulate hypothesis-driven questions to explore this compound’s synergistic interactions with existing therapeutics?

  • Methodological Answer : Frame questions around specific pathways (e.g., “Does this compound enhance cisplatin-induced apoptosis via p53 upregulation?”). Test synergy using Chou-Talalay combination indices (CI < 1 indicates synergy). Validate with siRNA knockdowns of target genes .

Ethical and Reproducibility Considerations

Q. What measures ensure data integrity when collecting this compound-related survey responses from academic collaborators?

  • Methodological Answer : Embed attention-check questions (e.g., “Select ‘Strongly Agree’ for this item”) and open-ended validations (e.g., “Describe one challenge in compound synthesis”). Use platforms like Google Forms with IP logging to detect duplicate submissions. Pre-test questionnaires with a pilot cohort (n = 10) to refine clarity .

Q. How can researchers enhance reproducibility when publishing this compound protocols?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in repositories like Zenodo. For synthetic procedures, specify batch numbers of reagents and equipment calibration dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoalangiside
Reactant of Route 2
Isoalangiside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.